

Introduction: The Significance of the Oxepane Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 5-oxooxepane-4-carboxylate**

Cat. No.: **B1375498**

[Get Quote](#)

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those isolated from marine organisms.^{[1][2]} These molecules often exhibit potent pharmacological properties, including remarkable cytotoxic activity against various cancer cell lines.^[2] The inherent synthetic challenges in constructing these seven-membered rings, stemming from entropic and enthalpic barriers, make functionalized oxepanes like **Ethyl 5-oxooxepane-4-carboxylate** valuable and versatile intermediates for chemical research.^{[1][3]}

Ethyl 5-oxooxepane-4-carboxylate (CAS No. 938181-32-9) is a β -keto ester embedded within the oxepane framework.^{[4][5][6]} This specific arrangement of functional groups—a ketone and an ester in a 1,3-relationship—renders the molecule a highly adaptable precursor for a wide range of chemical transformations, making it an asset for constructing more complex molecular architectures relevant to drug discovery.

Molecular Structure and Physicochemical Properties

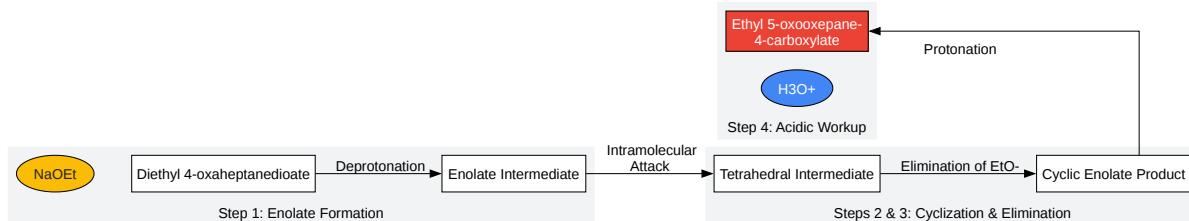
The core structure consists of a saturated seven-membered oxepane ring, a ketone at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of the β -keto ester functionality allows for the existence of keto-enol tautomerism, with the equilibrium typically favoring the keto form. The chiral center at the C4 position means the molecule can exist as a racemic mixture of enantiomers unless a stereoselective synthesis is employed.

Table 1: Physicochemical Properties of **Ethyl 5-oxooxepane-4-carboxylate**

Property	Value	Source
CAS Number	938181-32-9	[4] [5] [6]
Molecular Formula	C ₉ H ₁₄ O ₄	[4] [5]
Molecular Weight	186.21 g/mol	[4] [5]
IUPAC Name	ethyl 5-oxooxepane-4-carboxylate	[6]
Canonical SMILES	CCOC(=O)C1C(=O)CCOCCC 1	N/A (Structure-based)
Appearance	Predicted: Colorless to pale yellow oil	N/A (Inference)

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most logical and established method for synthesizing cyclic β -keto esters such as **Ethyl 5-oxooxepane-4-carboxylate** is the Dieckmann condensation.[\[7\]](#)[\[8\]](#)[\[9\]](#) This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[\[10\]](#)[\[11\]](#) The formation of the stable five- or six-membered enolate ring is the thermodynamic driving force for the reaction.[\[7\]](#)[\[8\]](#) For a seven-membered ring like oxepane, the reaction is feasible, though potentially lower-yielding than for smaller rings.[\[8\]](#)[\[9\]](#)


The logical starting material for this synthesis would be Diethyl 4-oxaheptanedioate. The base, typically sodium ethoxide (NaOEt), deprotonates the α -carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to cyclization.

Reaction Mechanism

The mechanism involves the following key steps:

- Enolate Formation: A strong base removes an acidic α -proton from the linear diester.

- Intramolecular Attack: The resulting enolate attacks the second ester carbonyl group.
- Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion.
- Deprotonation: The newly formed β -keto ester has a highly acidic proton between the two carbonyls, which is readily removed by the base. This step is irreversible and drives the reaction to completion.
- Acidic Workup: A final protonation step during aqueous workup yields the neutral product.

[Click to download full resolution via product page](#)

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on standard Dieckmann condensation procedures. It should be adapted and optimized under appropriate laboratory conditions.

- Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 100 mL).

- **Base Preparation:** Sodium metal (e.g., 1.1 equivalents) is added portion-wise to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. The mixture is stirred until all sodium has dissolved.
- **Reactant Addition:** Diethyl 4-oxaheptanedioate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.
- **Reaction:** The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-8 hours), monitoring by Thin Layer Chromatography (TLC).
- **Quenching & Workup:** After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.
- **Extraction:** The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

As no public, peer-reviewed spectra are available for this specific molecule, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures like ethyl 4-oxocyclohexanecarboxylate and other β -keto esters.[\[12\]](#) This profile serves as a benchmark for researchers to validate the successful synthesis of the target compound.

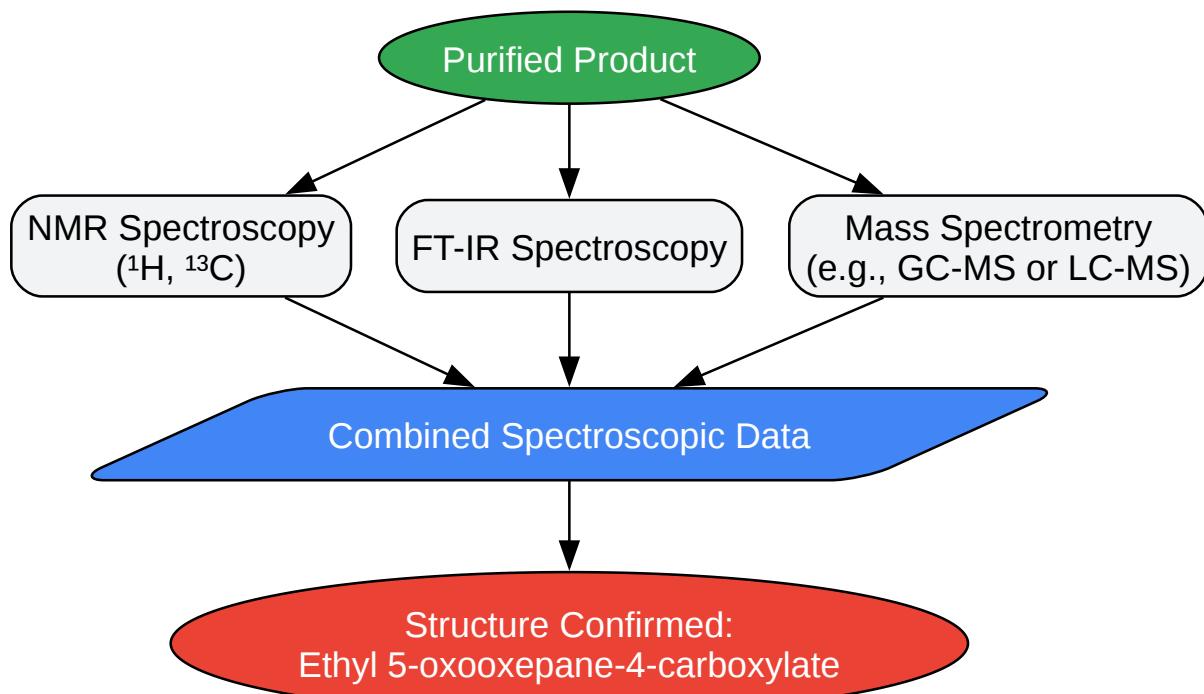


Figure 2: Analytical Workflow for Structure Confirmation

[Click to download full resolution via product page](#)

Caption: Figure 2: Analytical Workflow for Structure Confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.20	Quartet (q)	2H	-OCH ₂ CH ₃	Typical for ethyl ester methylene group.
~ 3.80	Triplet (t)	2H	-O-CH ₂ -CH ₂ -C(O)-	Methylene group adjacent to ether oxygen.
~ 3.65	Triplet (t)	1H	-C(O)-CH(COOEt)-	Methine proton alpha to two carbonyls.
~ 2.80	Triplet (t)	2H	-O-CH ₂ -CH ₂ -C(O)-	Methylene group alpha to ketone.
~ 2.50	Multiplet (m)	2H	-C(O)-CH ₂ -CH ₂ -CH-	Methylene group in the ring.
~ 1.90	Multiplet (m)	2H	-C(O)-CH ₂ -CH ₂ -CH-	Methylene group in the ring.
~ 1.28	Triplet (t)	3H	-OCH ₂ CH ₃	Typical for ethyl ester methyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 208.0	C=O (Ketone)	Characteristic region for a ketone carbonyl.
~ 170.0	C=O (Ester)	Characteristic region for an ester carbonyl.
~ 68.0	-O-CH ₂ -	Carbon adjacent to ether oxygen.
~ 61.5	-OCH ₂ CH ₃	Methylene carbon of the ethyl ester.
~ 55.0	-C(O)-CH(COOEt)-	Methine carbon alpha to two carbonyls.
~ 45.0	-O-CH ₂ -CH ₂ -C(O)-	Carbon alpha to the ketone.
~ 35.0	Ring CH ₂	Aliphatic carbon in the ring.
~ 25.0	Ring CH ₂	Aliphatic carbon in the ring.
~ 14.1	-OCH ₂ CH ₃	Methyl carbon of the ethyl ester.

Predicted Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Rationale
~ 1745	C=O Stretch (Ester)	Higher frequency C=O stretch.
~ 1715	C=O Stretch (Ketone)	Lower frequency C=O stretch for the cyclic ketone. [13]
~ 1100-1250	C-O Stretch (Ether & Ester)	Strong bands indicating ether and ester linkages.
2850-2980	C-H Stretch (sp ³)	Aliphatic C-H stretches.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak $[M]^+$ at $m/z = 186.21$ would be expected. Key fragmentation patterns would likely include the loss of the ethoxy group ($\text{-OCH}_2\text{CH}_3$, $m/z = 45$) and the ethyl group ($\text{-CH}_2\text{CH}_3$, $m/z = 29$), as well as fragmentation of the oxepane ring.

Applications in Medicinal Chemistry and Drug Development

Ethyl 5-oxooxepane-4-carboxylate is not merely a chemical curiosity; it is a strategic building block for accessing more complex, biologically relevant molecules. The dual functionality of the β -keto ester allows for a rich derivatization chemistry.

- **Alkylation/Acylation:** The acidic proton at C4 can be easily removed to form a nucleophilic enolate, which can be alkylated or acylated to introduce diverse substituents.
- **Ketalization:** The ketone at C5 can be selectively protected as a ketal, allowing for chemistry to be performed on the ester functionality.
- **Decarboxylation:** Huisgen-type decarboxylation (hydrolysis followed by heating) can remove the ester group to yield 5-oxooxepane, a simple cyclic ketone.
- **Heterocycle Formation:** The 1,3-dicarbonyl moiety is a classic precursor for synthesizing fused heterocyclic systems, such as pyrazoles or isoxazoles, by condensation with reagents like hydrazine or hydroxylamine.

This chemical versatility makes it an ideal starting point for creating libraries of novel oxepane-containing compounds for biological screening. For instance, similar cyclic keto-esters like ethyl 4-oxocyclohexanecarboxylate serve as crucial intermediates in the synthesis of pharmaceutical agents like Tranexamic acid, highlighting the industrial relevance of this molecular template.[\[14\]](#)

Caption: Figure 3: Synthetic Potential of **Ethyl 5-oxooxepane-4-carboxylate**.

Conclusion

Ethyl 5-oxooxepane-4-carboxylate represents a strategically important synthetic intermediate. Its structure, centered on the medicinally relevant oxepane scaffold and featuring

a versatile β -keto ester moiety, makes it a valuable tool for researchers. While its synthesis is most logically achieved via the well-understood Dieckmann condensation, its true value lies in its potential for derivatization. Through a variety of established chemical transformations, this molecule can serve as a gateway to novel libraries of complex heterocyclic compounds, accelerating the discovery of new therapeutic agents. The predicted spectroscopic data provided herein offers a robust framework for its unambiguous identification, ensuring the integrity of future synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. sinfoobiotech.com [sinfoobiotech.com]
- 6. ETHYL 5-OXOOXEPANE-4-CARBOXYLATE | 938181-32-9 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of the Oxepane Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1375498#ethyl-5-oxooxepane-4-carboxylate-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com